Tert-butyldimethylsilyl chloride

Catalog No.
S586413
CAS No.
18162-48-6
M.F
C6H15ClSi
M. Wt
150.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyldimethylsilyl chloride

CAS Number

18162-48-6

Product Name

Tert-butyldimethylsilyl chloride

IUPAC Name

tert-butyl-chloro-dimethylsilane

Molecular Formula

C6H15ClSi

Molecular Weight

150.72 g/mol

InChI

InChI=1S/C6H15ClSi/c1-6(2,3)8(4,5)7/h1-5H3

InChI Key

BCNZYOJHNLTNEZ-UHFFFAOYSA-N

SMILES

CC(C)(C)[Si](C)(C)Cl

Synonyms

Chloro(1,1-dimethylethyl)dimethyl-silane; Chloro-tert-butyldimethyl-silane; (1,1-Dimethylethyl)dimethylsilyl Chloride; Chlorodimethyl-tert-butylsilane; TBDMS; tert-Butyl(dimethyl)silane Chloride; tert-Butyldimethylchlorosilane; TBS-Cl; TBSCl

Canonical SMILES

CC(C)(C)[Si](C)(C)Cl

The exact mass of the compound Tert-butyldimethylsilyl chloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Silicon Compounds - Silanes - Supplementary Records. It belongs to the ontological category of silyl chloride in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tert-butyldimethylsilyl chloride (TBSCl, CAS 18162-48-6) is a foundational organosilicon protecting group reagent used extensively in organic synthesis and pharmaceutical manufacturing. Procured primarily to convert vulnerable hydroxyl, amine, and thiol groups into robust tert-butyldimethylsilyl (TBS) ethers, it offers superior handling characteristics as a stable crystalline solid compared to highly volatile silyl chlorides [1]. TBS ethers are designed to survive a wide array of harsh downstream synthetic transformations—including Grignard additions, metal hydride reductions, and Wittig reactions—that readily cleave smaller silyl groups. Its predictable reactivity profile, combined with its ability to be selectively removed under mild fluoride or acidic conditions, makes TBSCl a critical raw material for multi-step active pharmaceutical ingredient (API) synthesis and complex material functionalization[2].

Substituting TBSCl with cheaper, smaller analogs like Trimethylsilyl chloride (TMSCl) or bulkier alternatives like Tert-butyldiphenylsilyl chloride (TBDPSCl) routinely leads to process failures in multi-step syntheses. TMS ethers are highly susceptible to solvolysis and frequently degrade during standard silica gel chromatography or mild aqueous workups, resulting in catastrophic yield losses for complex intermediates [1]. Conversely, while TBDPSCl offers extreme hydrolytic stability, its severe steric bulk prevents efficient protection of secondary or sterically hindered alcohols and necessitates harsh, prolonged deprotection conditions that can degrade sensitive molecular scaffolds [2]. TBSCl provides a highly effective thermodynamic and steric balance: it is bulky enough to withstand routine aqueous processing and diverse nucleophilic attacks, yet perfectly tuned for rapid, high-yield deprotection using tetrabutylammonium fluoride (TBAF) or mild acids, ensuring scalable and reproducible synthetic workflows [1].

Superior Hydrolytic Stability for Intermediate Processing

A primary driver for procuring TBSCl over baseline silylating agents is the massive increase in hydrolytic stability it imparts to protected intermediates. Quantitative solvolysis studies demonstrate that the tert-butyldimethylsilyloxy group is approximately 10^4 times more stable to acidic hydrolysis than the trimethylsilyloxy group[1]. This exponential increase in stability ensures that TBS ethers remain intact during standard silica gel chromatography and aqueous workups, preventing the spontaneous deprotection and yield attrition commonly observed with TMS ethers.

Evidence DimensionRelative stability to acidic hydrolysis/solvolysis
Target Compound DataRelative stability factor of ~20,000 (10^4 times greater than TMS)
Comparator Or BaselineTrimethylsilyl chloride (TMSCl) (Relative stability = 1)
Quantified DifferenceTBS ethers are 10,000 to 20,000 times more stable to acidic hydrolysis than TMS ethers.
ConditionsAcidic aqueous media and standard silica gel chromatography conditions.

Eliminates catastrophic yield losses during routine aqueous workups and column chromatography, justifying the shift from TMS to TBS in multi-step syntheses.

Benchtop Processability and Reagent Dosing Accuracy

From a handling and manufacturability perspective, TBSCl offers significant advantages over smaller silyl chlorides. TBSCl is a stable crystalline solid at room temperature with a melting point of 86–89 °C, whereas TMSCl is a highly volatile, fuming liquid with a boiling point of 57 °C [1]. The solid state of TBSCl eliminates the rapid moisture-driven degradation, hazardous fuming, and high vapor pressure issues associated with TMSCl, allowing for highly accurate stoichiometric weighing and extended shelf-life in industrial settings.

Evidence DimensionPhysical state and volatility at standard temperature and pressure
Target Compound DataStable crystalline solid (Melting point: 86–89 °C)
Comparator Or BaselineTrimethylsilyl chloride (TMSCl) (Fuming liquid, Boiling point: 57 °C)
Quantified DifferenceTBSCl is a non-fuming solid, completely eliminating the high vapor pressure and rapid atmospheric hydrolysis issues of TMSCl.
ConditionsAmbient atmospheric handling and industrial weighing.

Enables precise stoichiometric dosing and significantly improves shelf-life and operator safety during large-scale manufacturing.

Optimized Steric Profile for Broad Substrate Compatibility

TBSCl provides an optimal steric profile that balances robust protection with broad substrate compatibility. While bulkier reagents like TBDPSCl offer extreme stability, they often fail to react with sterically hindered secondary alcohols. TBSCl, in the presence of imidazole and DMF, successfully and rapidly silylates secondary alcohols in high yields [1]. This allows chemists to protect complex molecular scaffolds comprehensively, whereas TBDPSCl would leave hindered hydroxyls unreacted or require excessive reaction times and forcing conditions.

Evidence DimensionReactivity with secondary and sterically hindered alcohols
Target Compound DataSuccessfully and rapidly silylates secondary alcohols in high yields
Comparator Or BaselineTert-butyldiphenylsilyl chloride (TBDPSCl) (Unreactive or extremely slow with hindered substrates)
Quantified DifferenceTBSCl achieves complete protection of secondary alcohols under standard conditions where bulkier TBDPSCl leaves substrates unreacted.
ConditionsStandard silylation conditions (imidazole, DMF, 25–40 °C).

Allows procurement teams to source a single, versatile protecting reagent capable of handling diverse molecular architectures without requiring harsh forcing conditions.

Rapid and Mild Fluoride-Mediated Deprotection Kinetics

The utility of a protecting group is heavily dependent on the efficiency of its removal. TBS ethers are cleaved rapidly by tetrabutylammonium fluoride (TBAF) at room temperature, driven by the formation of a strong Si-F bond (>30 kcal/mol stronger than Si-O). In contrast, the severe steric hindrance of TBDPS ethers significantly retards nucleophilic attack by fluoride, often requiring extended reaction times (>12-24 hours) or elevated temperatures for complete deprotection. The rapid cleavage of TBS minimizes the exposure of sensitive functional groups to basic TBAF conditions.

Evidence DimensionCleavage rate with tetrabutylammonium fluoride (TBAF)
Target Compound DataRapid cleavage (typically 1-2 hours at 25 °C)
Comparator Or BaselineTert-butyldiphenylsilyl (TBDPS) ethers (Require significantly longer times or heating)
Quantified DifferenceTBS groups are cleanly removed by TBAF at room temperature within hours, whereas TBDPS groups resist mild fluoride cleavage.
Conditions1.0 M Tetrabutylammonium fluoride (TBAF) in THF, 25 °C.

Reduces reactor cycle times and prevents the degradation of sensitive functional groups that occurs during prolonged deprotection steps.

Multi-Step Active Pharmaceutical Ingredient (API) Synthesis

Because TBS ethers are ~10^4 times more stable to hydrolysis than TMS ethers, TBSCl is the standard choice for protecting hydroxyl groups early in complex API syntheses [1]. It ensures the protecting group survives multiple downstream steps, including Grignard reactions, metal hydride reductions, and cross-couplings, before being selectively removed, thereby maximizing overall process yields.

Orthogonal Protecting Group Strategies in Complex Scaffolds

TBSCl is highly valued in orthogonal protection schemes due to its precise steric and electronic profile. Its use allows chemists to selectively deprotect highly labile silyl groups (like TMS or TES) in the presence of a TBS ether, or selectively remove a TBS group using TBAF while leaving bulkier TBDPS or benzyl ethers intact . This predictability is essential for synthesizing complex natural products and macrocycles.

Regioselective Functionalization of Nucleosides and Carbohydrates

In carbohydrate and nucleoside chemistry, TBSCl is routinely procured to selectively protect primary hydroxyl groups (e.g., the 5'-OH in nucleosides) over secondary hydroxyls [1]. Its solid form and controlled reactivity allow for highly scalable and reproducible regioselective protection protocols that are critical for downstream oligonucleotide and glycan synthesis.

UNII

550OPF5Z9F

GHS Hazard Statements

Aggregated GHS information provided by 317 companies from 19 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 56 of 317 companies. For more detailed information, please visit ECHA C&L website;
Of the 18 notification(s) provided by 261 of 317 companies with hazard statement code(s):;
H228 (82.76%): Flammable solid [Danger Flammable solids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (62.07%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (60.54%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

18162-48-6

Wikipedia

Tert-butyldimethylchlorosilane

General Manufacturing Information

Silane, chloro(1,1-dimethylethyl)dimethyl-: ACTIVE

Dates

Last modified: 08-15-2023

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